molecular formula C11H12Cl2N2 B12628566 2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1173263-52-9

2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B12628566
CAS No.: 1173263-52-9
M. Wt: 243.13 g/mol
InChI Key: UHYCVYUJJALBBI-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a quinoline backbone substituted with amino, chloro, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 6-chloro-3,8-dimethylquinoline with ammonia or an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the required quality standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .

Scientific Research Applications

2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-3,8-dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1173263-52-9

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

6-chloro-3,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H

InChI Key

UHYCVYUJJALBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2)C)N)Cl.Cl

Origin of Product

United States

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